2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(naphthalen-1-ylmethoxy)phenol
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Overview
Description
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(naphthalen-1-ylmethoxy)phenol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a methoxyphenoxy group, as well as a phenol ring substituted with a naphthalen-1-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(naphthalen-1-ylmethoxy)phenol typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenol, naphthalen-1-ylmethanol, and appropriate pyrimidine precursors. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the methoxyphenoxy and naphthalen-1-ylmethoxy groups.
Amination: reactions to introduce the amino group on the pyrimidine ring.
Coupling reactions: to link the various fragments together under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(naphthalen-1-ylmethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro groups (if present) can be reduced to amino groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(naphthalen-1-ylmethoxy)phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(naphthalen-1-ylmethoxy)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxyphenol: A simpler analog with similar functional groups but lacking the pyrimidine and naphthalene moieties.
5-Amino-2-methoxyphenol: Another analog with a similar structure but different substitution pattern.
Uniqueness
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(naphthalen-1-ylmethoxy)phenol is unique due to its combination of a pyrimidine ring with both methoxyphenoxy and naphthalen-1-ylmethoxy groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H23N3O4 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(naphthalen-1-ylmethoxy)phenol |
InChI |
InChI=1S/C28H23N3O4/c1-33-24-11-4-5-12-25(24)35-26-16-30-28(29)31-27(26)22-14-13-20(15-23(22)32)34-17-19-9-6-8-18-7-2-3-10-21(18)19/h2-16,32H,17H2,1H3,(H2,29,30,31) |
InChI Key |
XRMRUEMPOPGSFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC5=CC=CC=C54)O)N |
Origin of Product |
United States |
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